molecular formula C7H14O2<br>C7H14O2<br>CH3COO(CH2)4CH3 B166345 Pentyl acetate CAS No. 628-63-7

Pentyl acetate

Cat. No. B166345
Key on ui cas rn: 628-63-7
M. Wt: 130.18 g/mol
InChI Key: PGMYKACGEOXYJE-UHFFFAOYSA-N
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Patent
US04539423

Procedure details

The procedures of Example 11 were followed, except that ketene was introduced at the rate of 32.0 ml/min (1.43 mmole/min) and that triphenylphosphine (0.066 g, 0.25 mmole) was dissolved in the further added n-amyl nitrite (50 ml). The reaction proceeded smoothly for three hours, during which no deactivation of the catalyst was observed. The reaction product was analyzed by gas chromatography, revealing that n-di-amyl malonate (165.6 mmoles, 64.5%) and n-amyl acetate (32.9 mmoles, 12.8%) were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.066 g
Type
reactant
Reaction Step Two
[Compound]
Name
n-di-amyl malonate
Quantity
165.6 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
12.8%

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]=[O:3].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][O:28]N=O>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][O:28][C:2]([CH3:1])=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C=O
Step Two
Name
Quantity
0.066 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
n-di-amyl malonate
Quantity
165.6 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCCCCON=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was introduced at the rate of 32.0 ml/min (1.43 mmole/min)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CCCCCOC(=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.9 mmol
YIELD: PERCENTYIELD 12.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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